1,3,2-Dioxaphosphorinane
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Overview
Description
1,3,2-Dioxaphosphorinane is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms. It is characterized by a six-membered ring structure with two oxygen atoms and one phosphorus atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane can be synthesized through various methods. One common approach involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . Another method includes the reaction of methyl dichlorophosphate with 1,2- and 1,3-alkanediols . These reactions typically proceed under mild conditions and yield the desired dioxaphosphorinane derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxaphosphorinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine-water, leading to the formation of iodophosphate intermediates.
Reduction: Reduction reactions involving this compound are less common but can be achieved under specific conditions.
Common Reagents and Conditions:
Oxidation: Iodine-water is commonly used as an oxidizing agent.
Substitution: Diethylamine is a common reagent for substitution reactions.
Major Products Formed:
Oxidation: Iodophosphate intermediates.
Substitution: Enaminophosphonates and β-ketophosphonates.
Scientific Research Applications
1,3,2-Dioxaphosphorinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-dioxaphosphorinane involves its reactivity with various nucleophiles and electrophiles. The compound’s unique ring structure allows it to participate in cycloaddition reactions, leading to the formation of stable intermediates . These intermediates can further react to form various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 1,3,2-Dioxaphospholane
- Phosphoranes
- Polyfluoroalkylated 1,3,2-dioxaphosphorinane oxides
Properties
CAS No. |
4757-27-1 |
---|---|
Molecular Formula |
C3H7O2P |
Molecular Weight |
106.06 g/mol |
IUPAC Name |
1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C3H7O2P/c1-2-4-6-5-3-1/h6H,1-3H2 |
InChI Key |
LABRPRANVKSMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COPOC1 |
Origin of Product |
United States |
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